molecular formula C17H15NO3S B14305102 1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)- CAS No. 113685-33-9

1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)-

Cat. No.: B14305102
CAS No.: 113685-33-9
M. Wt: 313.4 g/mol
InChI Key: YYVXMNOFNMFPMZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new indole derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.

    Medicine: Indole derivatives, including this compound, are investigated for their potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The phenylsulfonyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The indole core can interact with nucleic acids, affecting gene expression or protein synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives, such as:

    1-(2-Methyl-1H-indol-3-yl)ethan-1-one: Lacks the phenylsulfonyl group, which may result in different biological activities and chemical properties.

    1-(Phenylsulfonyl)-1H-indole: Lacks the methyl and ethanone groups, which can influence its reactivity and interactions with biological targets.

    1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)methanol: Contains a hydroxyl group instead of a carbonyl group, affecting its solubility and reactivity.

The uniqueness of 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

CAS No.

113685-33-9

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-2-methylindol-3-yl]ethanone

InChI

InChI=1S/C17H15NO3S/c1-12-17(13(2)19)15-10-6-7-11-16(15)18(12)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

YYVXMNOFNMFPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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